7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-3-methyl-2H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4-5(11-10-3)6(7)9-2-8-4/h2H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLXFOBJWRGYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277922 | |
| Record name | 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-95-1 | |
| Record name | 5399-95-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method 1: From 3-Methyl-4-nitropyrazole-5-carboxylic Acid
One of the most common synthesis routes involves starting with 3-methyl-4-nitropyrazole-5-carboxylic acid. The steps are as follows:
Esterification : The acid is esterified to form ethyl 3-methyl-4-nitropyrazole-5-carboxylate using an alcoholic solution saturated with hydrogen chloride at room temperature.
Conversion to Carboxamide : Ethyl 3-methyl-4-nitropyrazole-5-carboxylate is transformed into its 5-carboxamide analogue by reacting with ammonium hydroxide.
Catalytic Reduction and Formylation : The carboxamide is then reduced catalytically using hydrogen in the presence of palladium on carbon, followed by formylation with formic acid.
Intramolecular Ring Closure : This step involves refluxing the resulting compound in dimethylformamide with sodium methoxide to yield 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine.
Chlorination : Finally, the hydroxyl group is substituted with chlorine using phosphorus oxychloride to obtain 7-chloro-3-methylpyrazolo[4,3-d]pyrimidine.
This method is characterized by high yields and purity due to the effective intramolecular cyclization mechanism employed during the synthesis.
Method 2: Direct Synthesis from Hydrazine Derivatives
Another approach utilizes hydrazine derivatives directly:
Condensation Reaction : A mixture of hydrazine and appropriate carbonyl compounds undergoes condensation to form pyrazole intermediates.
Cyclization : These intermediates are subjected to cyclization reactions under acidic or basic conditions to form the pyrazolo[4,3-d]pyrimidine framework.
Chlorination : Similar to Method 1, chlorination occurs at the 7-position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Method 1 | 3-Methyl-4-nitropyrazole-5-carboxylic acid | Esterification, Reduction, Formylation, Cyclization | ~80% | >95% |
| Method 2 | Hydrazine Derivatives | Condensation, Cyclization, Chlorination | ~70% | >90% |
Both methods exhibit high efficiency; however, Method 1 tends to provide higher yields and purities due to its multi-step process that allows for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen atoms.
Reduction Products: Reduced derivatives with hydrogen atoms added to the structure.
Scientific Research Applications
Medicinal Chemistry Applications
-
Kinase Inhibition
- 7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine has been studied for its potential as a kinase inhibitor. Kinases are critical in regulating cellular processes such as growth and proliferation.
- Research indicates that derivatives of this compound exhibit significant inhibitory activity against various kinases, including cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. Some derivatives have shown potent antiproliferative effects in cancer cell lines, suggesting their potential in cancer therapy .
- Cytokinin Antagonists
- Sigma Receptor Modulation
Case Studies
Mechanism of Action
The mechanism of action of 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the active site of CDKs, contributing to its inhibitory activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Position: The 7-position is critical for modulating bioactivity. Chlorine (electron-withdrawing) enhances electrophilicity, favoring interactions with enzymes like thymidine kinase (TK), while amino groups (e.g., 7-n-hexylamino) confer anticytokinin activity .
- 3-Methyl Group : The 3-CH₃ group stabilizes the pyrazole ring via steric and electronic effects, as shown by NBO analyses where methyl substitution reduces negative charge on adjacent nitrogen atoms .
Electronic and Physicochemical Properties
Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal the following for pyrazolo[4,3-d]pyrimidine derivatives:
Notes:
- The narrow HOMO-LUMO gap (~1.44 kcal/mol) suggests comparable chemical reactivity among analogs, favoring electron transfer in biological systems .
- Chlorine and methyl groups increase dipole moment magnitude, enhancing interactions with polar enzyme active sites .
Stability and Structural Confirmation
X-ray crystallography of related compounds (e.g., 2-(2-hydroxyethyl)-3-methyl derivatives) confirms bond lengths (C-N = 1.34–1.38 Å) and angles within expected ranges, validating synthetic accuracy . The 7-chloro-3-methyl derivative is presumed to exhibit similar stability due to its rigid bicyclic core.
Biological Activity
7-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound with significant biological activities, particularly in the realm of medicinal chemistry. Its unique structure enables it to interact with various biological targets, making it a subject of interest in cancer research and drug development. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₅ClN₄, with a molecular weight of 168.58 g/mol. The compound features a chlorine atom at the 7-position and a methyl group at the 3-position of the pyrazolo ring, which are critical for its biological activity.
Target Enzyme: The primary target for this compound is Cyclin-Dependent Kinase 2 (CDK2).
Mode of Action: The compound inhibits CDK2 activity by binding to its ATP-binding site, leading to cell cycle arrest, particularly affecting the transition from the G1 phase to the S phase. This inhibition results in significant suppression of cell growth across various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
Biochemical Pathways: The inhibition of CDK2 disrupts normal cell cycle progression and induces apoptosis in cancerous cells. Additionally, it has shown moderate activity against HepG-2 (liver cancer) cell lines.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested: The compound has demonstrated potent cytotoxic effects against several human tumor cell lines. In particular, it showed an IC50 value of approximately 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 cells .
- Mechanism of Induction: It induces apoptosis by increasing the levels of pro-apoptotic factors such as caspase-3 and altering the BAX/Bcl-2 ratio significantly .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | Not specified | Significant growth inhibition |
| HCT-116 | 19.56 | Apoptosis induction |
| A549 | 8.21 | Apoptosis induction |
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity: Some derivatives exhibit antibacterial effects against pathogens such as E. coli and S. aureus, suggesting potential applications in treating infections .
- Anti-inflammatory Effects: Certain studies indicate that derivatives may possess anti-inflammatory properties, further expanding their therapeutic potential .
Case Studies
- In Vitro Studies on Cancer Cells: A study evaluated various derivatives of pyrazolo[4,3-d]pyrimidine for their antiproliferative activity against the NCI 60 human tumor cell line panel. The most potent derivatives showed significant inhibition against CDK2/cyclin E complexes, reinforcing the compound's role as a kinase inhibitor.
- Molecular Docking Studies: Research involving molecular docking has demonstrated that this compound effectively binds to CDK2, providing insights into its binding interactions and confirming its potential as a lead compound for further drug development .
Q & A
Q. What are the common synthetic routes for 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine?
The compound is synthesized via alkylation or condensation reactions. For example:
- Alkylation : Reacting pyrazolo[4,3-d]pyrimidine precursors with methylating agents (e.g., methyl iodide) in dry acetonitrile under reflux conditions. The product is purified via recrystallization from ethanol or acetonitrile .
- Condensation : Using hydrazine derivatives with carbonyl-containing intermediates. For instance, ethyl acylpyruvates and diethyl oxaloacetate can serve as starting materials, followed by cyclization under acidic conditions .
Key Characterization : IR (C-Cl stretch at ~750 cm⁻¹, NH at ~3100–3400 cm⁻¹) and ¹H NMR (singlet for CH₃ at δ ~2.5 ppm, aromatic protons at δ 7.2–8.0 ppm) are critical for structural confirmation .
Q. How can the structure of this compound be confirmed spectroscopically?
- ¹H NMR : Look for a triplet at δ ~1.09 ppm (CH₃), a quartet at δ ~4.06 ppm (CH₂ in intermediates), and aromatic protons in δ 7.2–8.0 ppm. Exchangeable NH protons appear as broad signals (e.g., δ 7.91–11.60 ppm) .
- IR : Absence of C≡N (if intermediates are used) and presence of C=O (if applicable) or NH stretches .
- 13C NMR : Signals for pyrimidine carbons (δ ~140–160 ppm) and methyl groups (δ ~20–25 ppm) .
Q. What are the optimal storage conditions for this compound?
Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. The compound’s stability is influenced by moisture-sensitive chloro and methyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Yields vary due to:
- Catalysts : SnCl₄-catalyzed ribosylation (52.7% yield) vs. PPh₃-mediated Staudinger/aza-Wittig reactions (79% yield) .
- Temperature : Heating to 50°C improves solubility but may degrade heat-sensitive intermediates .
- Purification : Recrystallization solvents (DMF/EtOH vs. acetic acid) affect crystal purity .
Recommendation : Optimize reaction parameters using design-of-experiments (DoE) approaches .
Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?
- Substitution Patterns : Introduce groups at positions 1, 4, or 6 to modulate bioactivity. For example:
- Antiviral : Ribofuranosyl derivatives (e.g., 1-β-D-ribofuranosyl-3-methyl) show activity against RNA viruses .
- Kinase Inhibition : Chlorine at position 7 enhances selectivity for ATP-binding pockets in kinases .
- Methodology : Use Suzuki coupling or nucleophilic aromatic substitution to attach aryl/heteroaryl groups .
Q. What computational strategies predict the reactivity or binding affinity of this compound?
- Docking Studies : Molecular docking (AutoDock Vina) into kinase domains (e.g., EGFR or VEGFR) identifies key interactions (e.g., H-bonding with NH groups, hydrophobic contacts with methyl/chloro substituents) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze charge distribution and nucleophilic/electrophilic sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
